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Compound of Interest

Compound Name: 2-Methyl-1-butanol

Cat. No.: B057232 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Methyl-1-butanol, a chiral organic compound with applications as a specialty solvent and a

potential biofuel. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition. This document is intended for researchers, scientists, and professionals in drug

development and chemical analysis.

Spectroscopic Data
The spectroscopic data for 2-Methyl-1-butanol (C₅H₁₂O, Molecular Weight: 88.15 g/mol ) are

summarized below. These data are crucial for the structural elucidation and purity assessment

of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Methyl-1-butanol exhibits distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference.
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Assignment Chemical Shift (ppm) Multiplicity Integration

H-a (CH₂) ~3.4-3.5 Doublet of doublets 2H

H-b (CH) ~1.5-1.8 Multiplet 1H

H-c (CH₂) ~1.1-1.4 Multiplet 2H

H-d (CH₃) ~0.9 Doublet 3H

H-e (CH₃) ~0.9 Triplet 3H

OH Variable Singlet (broad) 1H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent

and the magnetic field strength of the NMR instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Assignment Chemical Shift (ppm)

C-1 (CH₂) ~67.8

C-2 (CH) ~37.5

C-3 (CH₂) ~25.9

C-4 (CH₃) ~11.4

C-5 (CH₃) ~16.2

Note: The chemical shifts are referenced to a standard, typically the solvent peak (e.g., CDCl₃

at 77.16 ppm).[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methyl-1-butanol shows characteristic absorption bands for an alcohol.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity

~3200-3500 O-H
Stretching (hydrogen-

bonded)
Strong, Broad

~2850-2960 C-H (sp³) Stretching Strong

~1260-1050 C-O Stretching Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of 2-Methyl-1-butanol is characterized by several key

fragments.

m/z (mass-to-charge ratio) Relative Intensity Proposed Fragment

88 Low [M]⁺ (Molecular ion)

70 Moderate [M - H₂O]⁺

57 High [C₄H₉]⁺ (loss of CH₂OH)

41 High [C₃H₅]⁺

29 High [C₂H₅]⁺

The fragmentation is dominated by α-cleavage (loss of the largest alkyl group attached to the

carbon bearing the hydroxyl group) and dehydration (loss of a water molecule).[2][3]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy
Sample Preparation:
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A small amount of 2-Methyl-1-butanol (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is accurately weighed.[4]

The sample is dissolved in approximately 0.6-0.75 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

The resulting solution is carefully transferred into a standard 5 mm NMR tube using a

pipette.[4]

Data Acquisition:

The NMR tube is placed in the spectrometer's sample holder.

The magnetic field is locked onto the deuterium signal of the solvent.[4]

The magnetic field homogeneity is optimized through a process called shimming to achieve

high resolution.[4]

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

[4]

The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording

the resulting free induction decay (FID).

For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise

ratio.[6]

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Two clean, dry salt plates (e.g., NaCl or KBr) are obtained from a desiccator.[7]

A single drop of 2-Methyl-1-butanol is placed on the surface of one salt plate.[7]

The second salt plate is placed on top, spreading the liquid into a thin film.[7]

Data Acquisition:
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The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR

spectrometer.[7]

A background spectrum (without the sample) is typically run first.

The IR spectrum of the sample is then recorded.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of 2-Methyl-1-butanol is introduced into the mass spectrometer, often via

direct injection or through a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and then ionized, typically using electron

ionization (EI).[8]

Data Acquisition:

The resulting ions are accelerated into a mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methyl-1-butanol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of 2-Methyl-1-butanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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